Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Thieno[2,3-c]pyridine derivatives are known to be used as ATP-mimetic kinase inhibitors . They are bicyclic heteroaromatic motifs with hydrogen bond donor–acceptor hinge binder motifs . The use of the thieno[2,3-c]pyridine scaffold has been limited due to the availability of synthetic building blocks .
Synthesis Analysis
The synthesis of similar compounds involves the use of synthetic building blocks . For example, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate involved the use of methyl 2-chloro nicotinoate and methyl thioglycolate, which were dissolved in anhydrous DMF . Potassium carbonate was added and the reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours .Molecular Structure Analysis
The molecular structure of thieno[2,3-c]pyridine derivatives is characterized by a bicyclic core. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Chemical Reactions Analysis
The chemical reactions of similar compounds involve nucleophilic attack by various molecules . For example, acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy were used to analyze methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate .Scientific Research Applications
Intramolecular Hydrogen Bonding and Tautomerism
Research by Nazır et al. (2000) on Schiff bases related to the query compound explores intramolecular hydrogen bonding and tautomerism. Such studies are crucial for understanding the chemical properties and reactivity of heterocyclic compounds, which can impact their application in pharmaceuticals and materials science. The specific compound studied shows a tautomeric equilibrium influenced by solvent polarity, indicating potential for selective reactivity in synthesis and drug design (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).
Microwave-assisted Synthesis
Lukyanov et al. (2006) discuss the microwave-assisted synthesis of sterically hindered pyridines, demonstrating a novel approach to efficiently generating complex heterocyclic systems. This technique may be applicable for synthesizing compounds like the one , offering advantages in terms of reaction speed and product yield (Lukyanov, Bliznets, Shorshnev, Aleksandrov, Stepanov, & Vasil’ev, 2006).
Novel Synthesis Methods
Osyanin et al. (2014) developed a novel method for synthesizing chromeno[2,3-d]pyrimidine-diones, a compound class that shares the fused heterocyclic framework characteristic of the query compound. Such research highlights innovative routes for constructing complex molecules that could be used in developing new therapeutic agents (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Phosphine-catalyzed Annulation
Zhu et al. (2003) describe a phosphine-catalyzed annulation method to synthesize tetrahydropyridines, illustrating a catalytic strategy that could potentially be adapted for synthesizing the query compound. Such catalytic methods are valuable for constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals (Zhu, Lan, & Kwon, 2003).
Antimicrobial Activity
Research by Al-Salahi et al. (2010) on chiral macrocyclic or linear pyridine carboxamides derived from pyridine-dicarbonyl dichloride explores antimicrobial applications. Such studies suggest potential biomedical applications for structurally similar compounds, including the one of interest, particularly in the development of new antimicrobial agents (Al-Salahi, Al-Omar, & Amr, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 6-benzyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S.ClH/c1-32-27(31)24-22-13-14-29(16-18-7-3-2-4-8-18)17-23(22)33-26(24)28-25(30)21-12-11-19-9-5-6-10-20(19)15-21;/h2-12,15H,13-14,16-17H2,1H3,(H,28,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHYSUGGQHAISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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